molecular formula C10H12FNO2 B7907474 3-Amino-4-(4-fluorophenyl)butanoic acid CAS No. 682804-76-8

3-Amino-4-(4-fluorophenyl)butanoic acid

Cat. No.: B7907474
CAS No.: 682804-76-8
M. Wt: 197.21 g/mol
InChI Key: MWAZHPYPJNEKID-UHFFFAOYSA-N
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Description

3-Amino-4-(4-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H12FNO2 It is a derivative of butanoic acid, featuring an amino group at the third position and a fluorophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(4-fluorophenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods: Industrial production of this compound often involves the use of advanced intermediates and protecting groups to ensure high purity and yield. For example, the use of t-butyloxycarbonyl (Boc) as a protecting group can help control the generation of impurities and simplify the purification process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(4-fluorophenyl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a nitro group.

    Reduction: Reduction reactions can convert the fluorophenyl group into a more reactive phenyl group.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce phenyl derivatives.

Scientific Research Applications

3-Amino-4-(4-fluorophenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. It is known to act as a GABA B receptor agonist, which means it can bind to and activate these receptors, leading to various physiological effects . The activation of GABA B receptors can result in the modulation of neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-(4-fluorophenyl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GABA B receptor agonist sets it apart from other similar compounds, making it a valuable tool in neurological research.

Properties

IUPAC Name

3-amino-4-(4-fluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAZHPYPJNEKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657715
Record name 3-Amino-4-(4-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682804-76-8
Record name 3-Amino-4-(4-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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